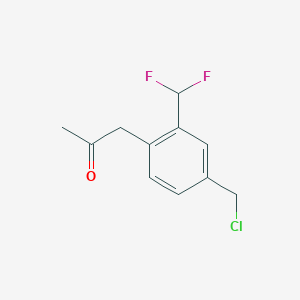

1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one

Descripción

1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one is a substituted acetone derivative featuring a phenyl ring with a chloromethyl (-CH₂Cl) group at the 4-position and a difluoromethyl (-CF₂H) group at the 2-position.

Propiedades

Fórmula molecular |

C11H11ClF2O |

|---|---|

Peso molecular |

232.65 g/mol |

Nombre IUPAC |

1-[4-(chloromethyl)-2-(difluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11ClF2O/c1-7(15)4-9-3-2-8(6-12)5-10(9)11(13)14/h2-3,5,11H,4,6H2,1H3 |

Clave InChI |

IPJCBPWKCUGJMD-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC1=C(C=C(C=C1)CCl)C(F)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Halogenation: Introduction of the chloromethyl group to the phenyl ring through a halogenation reaction.

Fluorination: Introduction of the difluoromethyl group using fluorinating agents.

Ketone Formation: Formation of the propan-2-one moiety through a series of reactions involving oxidation and rearrangement.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Análisis De Reacciones Químicas

1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to alcohols.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl and difluoromethyl groups may play a role in binding to enzymes or receptors, leading to modulation of biological activity. The propan-2-one moiety may also contribute to the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogs from the evidence:

Key Observations:

Substituent Effects :

- Chloromethyl (-CH₂Cl) : Enhances electrophilicity, enabling nucleophilic substitution (e.g., SN2 reactions). This contrasts with trifluoromethyl (-CF₃) in and , which is strongly electron-withdrawing but less reactive toward substitution .

- Difluoromethyl (-CF₂H) : Less electronegative than -CF₃ but still reduces electron density on the phenyl ring compared to methoxy (-OCH₃) or methyl (-CH₃) groups.

Core Structure Differences :

- Propan-2-one (acetone derivative) vs. ethan-1-one (e.g., compound 1f in ): The ketone position influences conjugation and steric accessibility .

Physical and Chemical Properties

Melting Points :

- Compound 1f () melts at 137.3–138.5°C, likely due to crystalline packing enhanced by the sulfonyl group . The target compound’s melting point is unreported but may differ due to the difluoromethyl group’s bulkiness.

- ’s compound has a predicted boiling point of 249.3°C, suggesting higher volatility than chlorinated analogs .

- Reactivity: The chloromethyl group in the target compound is more reactive toward nucleophiles (e.g., amines, thiols) than the trifluoromethyl group in ’s compound, which is inert under similar conditions .

Computational and Analytical Insights

- Docking Studies : Tools like AutoDock Vina () could predict the target compound’s binding affinity to biological targets, leveraging its halogenated aryl motif .

- Spectroscopic Characterization : As shown in , ¹H/¹³C NMR and HRMS are critical for resolving substituent positions and salt forms (e.g., hydrochloride) .

Actividad Biológica

1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chloromethyl group and a difluoromethyl moiety, contribute to its biological activity, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H10ClF2O

- Molecular Weight : Approximately 232.65 g/mol

- CAS Number : 1804211-98-0

The compound's structure enhances its reactivity and binding affinity to various biological targets, making it a valuable candidate for drug development.

Research indicates that 1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one primarily functions as an enzyme inhibitor. The chloromethyl group can interact with nucleophilic sites on enzymes, potentially leading to modifications that alter their activity. Specific biological targets and pathways affected by this compound are still under investigation, but preliminary studies suggest its involvement in:

- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in metabolic pathways, which may have implications for conditions such as cancer and neurodegenerative diseases.

Enzyme Inhibition

A series of studies have demonstrated the inhibitory effects of this compound on various enzymes:

| Enzyme | IC50 Value (µM) | Comments |

|---|---|---|

| Acetylcholinesterase (AChE) | 3 | Significant inhibition observed |

| Monoamine oxidase B (MAO-B) | 27 | Moderate inhibition noted |

These findings indicate that the compound may be beneficial in treating conditions like Alzheimer's disease by enhancing cholinergic signaling through AChE inhibition.

Case Studies

- Alzheimer's Disease : In a study assessing the effects of various compounds on AChE inhibition, 1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one exhibited an IC50 value of 3 µM, suggesting strong potential for therapeutic use in Alzheimer's treatment .

- Cancer Research : Preliminary investigations into the compound's activity against cancer cell lines have shown promising results, indicating its potential as an anti-cancer agent. Further studies are needed to elucidate the specific mechanisms involved and to evaluate its efficacy in vivo.

Structure-Activity Relationship (SAR)

The presence of both chloromethyl and difluoromethyl groups enhances the compound's reactivity profile compared to similar compounds. Research has suggested that modifications to these groups can significantly impact biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-1-(3-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one | C12H12ClF2OS | Contains a methylthio group, altering reactivity |

| 1-(3-Trifluoromethyl)phenyl-propan-2-one | C11H8F3O | Features trifluoromethyl instead of difluoromethyl |

These comparisons highlight the importance of functional group positioning and substitution patterns in determining biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.